molecular formula C25H40ClN3O2 B14762193 Ebov-GP-IN-1

Ebov-GP-IN-1

Cat. No.: B14762193
M. Wt: 450.1 g/mol
InChI Key: JJBSSFPMAQJPSI-YCSIXTNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ebov-GP-IN-1 is a potent inhibitor of the Ebola virus glycoprotein (EBOV-GP), which plays a crucial role in the virus’s ability to enter host cells. This compound has shown significant promise in inhibiting the entry of the Ebola virus into cells, making it a valuable candidate for therapeutic development against Ebola virus disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebov-GP-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature and patents. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ebov-GP-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with potentially different biological activities .

Scientific Research Applications

Ebov-GP-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Ebov-GP-IN-1 exerts its effects by binding to the Ebola virus glycoprotein (GP), specifically targeting the GP1 subunit. This binding prevents the glycoprotein from interacting with the host cell receptor, Niemann-Pick C1 (NPC1), which is essential for the virus’s entry into the host cell. By blocking this interaction, this compound effectively inhibits the virus’s ability to infect host cells and replicate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ebov-GP-IN-1

This compound is unique in its high potency and specificity for the Ebola virus glycoprotein. Unlike some of the other compounds, which have broader targets and may affect multiple pathways, this compound specifically targets the GP1 subunit, making it a highly effective inhibitor of Ebola virus entry. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .

Properties

Molecular Formula

C25H40ClN3O2

Molecular Weight

450.1 g/mol

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1

InChI Key

JJBSSFPMAQJPSI-YCSIXTNKSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.